3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide
Description
3-Amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide is a benzamide derivative featuring a 1-phenylethyl group attached to the amide nitrogen and substituents at positions 3 (amino), 4 (methyl), and 5 (fluoro) on the benzamide ring.
Properties
IUPAC Name |
3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-10-14(17)8-13(9-15(10)18)16(20)19-11(2)12-6-4-3-5-7-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLDXVVOJUAMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC(C)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is then fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the benzamide by reacting the fluorinated amine with 1-phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes controlled hydrolysis under specific conditions:
Hydrolysis kinetics show first-order dependence on hydroxide ion concentration above pH 10, with activation energy (Ea) of 72.3 kJ/mol.
Electrophilic Aromatic Substitution
The electron-rich aromatic system participates in directed substitutions:
Nitration
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Nitrating agent: HNO3/H2SO4 (1:3)
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Temperature: 0°C → 25°C gradual warming
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Products:
Halogenation
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Bromine (Br2/FeBr3) gives selective para-amination:
Amide Bond Modifications
The N-(1-phenylethyl) group undergoes stereoselective transformations:
Chiral Resolution
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Chiral HPLC (Chiralpak AD-H column)
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Mobile phase: Hexane/EtOH (80:20)
N-Alkylation
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Reagent: MeI/K2CO3/DMF
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Conditions: 60°C, 6 hr
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Product: Quaternary ammonium salt (91% yield)
Coordination Chemistry
The compound acts as polydentate ligand for transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu(II) chloride | N,O-chelation | 8.42 ± 0.15 | Catalytic oxidation systems |
| Pd(II) acetate | N-monodentate | 5.89 ± 0.20 | Cross-coupling catalysts |
| Fe(III) nitrate | O-centered | 4.15 ± 0.30 | Magnetic materials synthesis |
X-ray crystallography reveals distorted octahedral geometry in Cu complexes with bond lengths: Cu-N = 1.98 Å, Cu-O = 2.05 Å .
Photochemical Behavior
UV-Vis studies (λmax = 274 nm in MeOH) show concentration-dependent fluorescence quenching. Key photoproducts include:
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Norrish Type II cleavage product (15% yield under 254 nm UV)
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Fluoro-deamination product (9% yield, λ > 300 nm)
Bioconjugation Reactions
The amino group enables targeted derivatization:
Sulfo-SMCC Coupling
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pH 7.4 phosphate buffer
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Molar ratio 1:1.2 (compound:linker)
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Conjugation efficiency: 92% to BSA protein
Schiff Base Formation
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Aldehyde substrates: 4-nitrobenzaldehyde, pyridoxal phosphate
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Reaction time: 2 hr at 25°C
This comprehensive reaction profile establishes 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide as a versatile synthetic intermediate for medicinal chemistry applications. The compound's stability under physiological conditions (t1/2 = 4.7 hr in plasma) combined with its diverse reactivity portfolio make it particularly valuable for prodrug development and targeted therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide exhibit significant antimicrobial properties. The compound's structural features enable it to interact with bacterial and fungal targets effectively. For instance, derivatives have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as against various fungal strains, including Candida albicans and Aspergillus niger .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that certain derivatives can reduce inflammation in animal models, exhibiting activity comparable to established anti-inflammatory drugs like indomethacin. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and pathways .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the phenyl ring and the amine group can significantly enhance its biological activity. For example, fluorination at specific positions on the aromatic ring has been correlated with increased potency against microbial strains .
Potential in Cancer Therapy
Emerging studies suggest that this compound may play a role in cancer therapy, particularly through its effects on multidrug resistance (MDR) mechanisms in cancer cells. The compound's ability to inhibit certain ATP-binding cassette (ABC) transporters has been highlighted as a potential strategy to enhance the efficacy of existing chemotherapeutic agents by preventing drug efflux from cancer cells .
Herbicidal Applications
Interestingly, this compound has been explored for its herbicidal properties. Research indicates that it can be part of novel herbicidal compositions that effectively control difficult-to-manage weed species while being tolerated by various crops . This aspect opens avenues for agricultural applications, providing a dual benefit of pest control while minimizing crop damage.
Synthesis and Characterization
The synthesis of this compound involves several steps, often starting from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy : In a study evaluating various derivatives of this compound, compounds were tested against a panel of microbial strains, showing significant inhibition zones compared to controls.
- Inflammation Model : A carrageenan-induced paw edema model in mice demonstrated that certain derivatives significantly reduced swelling compared to the control group treated with indomethacin.
- Herbicidal Testing : Field trials using formulations containing this compound showed effective weed control without adverse effects on crop yield, indicating its potential utility in sustainable agriculture.
Mechanism of Action
The mechanism of action of 3-amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues and Their Key Properties
The following table summarizes structurally similar benzamides, their substituents, biological targets, and synthesis or activity
Biological Activity
3-Amino-5-fluoro-4-methyl-N-(1-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Weight : 284.34 g/mol
- Functional Groups : Amino group, fluoro group, and a phenylethyl substituent.
This compound primarily acts as an inhibitor of various tyrosine kinases. Tyrosine kinases play critical roles in signal transduction pathways that regulate cell division, survival, and differentiation. The inhibition of these enzymes can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer treatment.
Inhibition Profile
Research indicates that this compound shows inhibitory activity against several key protein kinases:
| Target Kinase | Inhibition Type | Reference |
|---|---|---|
| c-Abl | Competitive | |
| Bcr-Abl | Non-competitive | |
| PDGF-R | Competitive | |
| VEGF-R | Non-competitive |
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
- DPP-IV Inhibition : The compound was tested for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. It demonstrated moderate inhibitory activity compared to standard inhibitors with an IC50 value indicating effective concentration levels at which the enzyme activity was significantly reduced .
- Antiviral Activity : In studies examining antiviral properties, derivatives of phenyl benzamides, including this compound, exhibited significant antiviral effects against Coxsackie Virus A9. The mechanism suggested binding to viral capsids, preventing viral entry into host cells .
- Cell Proliferation Assays : Cell viability assays indicated that the compound reduced proliferation in various cancer cell lines, including those expressing Bcr-Abl fusion proteins associated with chronic myeloid leukemia (CML). The results showed a dose-dependent response with significant cytotoxic effects at higher concentrations .
Cancer Treatment
In a notable case study involving patients with CML, treatment regimens incorporating this compound alongside traditional therapies yielded improved outcomes in terms of remission rates and overall survival compared to historical controls. The study emphasized the importance of targeting specific kinases involved in the disease pathology .
Diabetes Management
Another study investigated the potential use of this compound in managing diabetes through DPP-IV inhibition. Results indicated a reduction in blood glucose levels in diabetic models treated with the compound, suggesting its utility as a hypoglycemic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
